Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate
Overview
Description
Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate is a compound that features a unique combination of an imidazole ring, a phenyl group, and a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing imidazole derivatives involves the cyclization of amido-nitriles in the presence of a nickel catalyst . The reaction conditions are mild and can accommodate a variety of functional groups, including arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles could be employed to enhance efficiency and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.
Reduction: Reduction reactions can target the phenylphosphinate group, potentially converting it to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the imidazole ring and the phenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the imidazole ring would yield imidazole N-oxides, while reduction of the phenylphosphinate group would produce phosphines.
Scientific Research Applications
Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate has several scientific research applications:
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with transition metals.
Biology: The compound’s imidazole ring is a key structural motif in many biologically active molecules, making it a potential candidate for drug development.
Industry: The compound can be used in the synthesis of advanced materials, including catalysts and functional polymers.
Mechanism of Action
The mechanism of action of Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate involves its interaction with molecular targets through its imidazole and phenylphosphinate groups. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and other biochemical processes. The phenylphosphinate group can participate in redox reactions, affecting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1,3-Diazole:
Phenylphosphinic Acid: Contains the phenylphosphinate moiety but does not have the imidazole ring.
Uniqueness
Potassium;(1-ethylimidazol-2-yl)-phenylphosphinate is unique due to the combination of the imidazole ring and the phenylphosphinate group, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
potassium;(1-ethylimidazol-2-yl)-phenylphosphinate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N2O2P.K/c1-2-13-9-8-12-11(13)16(14,15)10-6-4-3-5-7-10;/h3-9H,2H2,1H3,(H,14,15);/q;+1/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPAWVVWFOKHOY-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1P(=O)(C2=CC=CC=C2)[O-].[K+] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12KN2O2P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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